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Introduction

The study of organelle dynamics and their interactions at membrane contact sites (MCS) is
crucial for understanding a multitude of cellular processes, including signaling, metabolism, and
homeostasis. Traditional methods often lack the temporal and spatial precision required to
dissect these dynamic events. Light-inducible tethering systems offer a powerful solution,
enabling researchers to precisely control the proximity and interaction of organelles in living
cells with light.[1][2] These optogenetic tools are based on light-sensitive proteins that
heterodimerize upon illumination, allowing for the reversible formation of tethers between
organelles of interest.[1] This document provides detailed application notes and protocols for
several widely used light-inducible tethering systems.

Featured Light-Inducible Tethering Systems

Several optogenetic systems have been developed and optimized for inducing organelle
tethering. The choice of system depends on the specific application, required kinetics, and
experimental model.

e iLID (improved Light-Inducible Dimer): A popular system based on the LOV2 domain from
Avena sativa (oat) phototropin 1 and its engineered binding partner SspB. Blue light
illumination causes a conformational change in the LOV2 domain, exposing a peptide (SsrA)
that then binds to SspB.[3][4]
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e eMags (enhanced Magnets): Developed from the Neurospora crassa photoreceptor Vivid
(VVD), eMags are a versatile system with complementary heterodimers that associate upon
blue light exposure.

o CRY2-CIB1: This system utilizes the Arabidopsis thaliana cryptochrome 2 (CRY2) and its
interacting partner CIB1. Blue light induces a conformational change in CRY2, promoting its
binding to CIB1.

o LOVpep-ePDZ: This system is based on an engineered peptide (LOVpep) derived from the
Ja helix of a LOV domain and an engineered PDZ domain (ePDZ). Blue light uncages the
LOVpep, allowing it to bind to the ePDZ domain.

Quantitative Data Summary

The selection of an appropriate light-inducible system is often guided by its kinetic properties
and binding affinities. The following tables summarize key quantitative data for the featured
systems.
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Note: Kinetic values and dissociation constants can vary depending on the specific constructs,

cellular environment, and measurement techniques.

Signaling Pathways and Experimental Workflows
General Principle of Light-Inducible Organelle Tethering

The fundamental principle involves fusing one part of the light-inducible dimer pair to a protein

anchored on the surface of one organelle (the "anchor") and the other part to a protein on a
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second organelle (the "tether"). Upon illumination with the appropriate wavelength of light, the
two parts of the dimer associate, bringing the two organelles into close proximity.
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Caption: General mechanism of light-inducible organelle tethering.

Experimental Workflow for a Typical Light-Inducible
Tethering Experiment

The following diagram outlines the key steps involved in a typical experiment to study organelle
dynamics using light-inducible tethers.
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Caption: A typical experimental workflow for light-inducible tethering.
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Experimental Protocols

Protocol 1: Light-Inducible Tethering of ER and
Mitochondria using the iLID System

This protocol describes how to induce and observe the tethering of the endoplasmic reticulum
(ER) and mitochondria in mammalian cells using the iLID system.

Materials:
o Mammalian cell line (e.g., COS-7, HelLa)
e Cell culture medium and supplements
e Plasmids:
o ER-anchor-SspB-mCherry (e.g., SspB-mCherry-CB5)
o Mitochondria-tether-Venus-iLID (e.g., Venus-iLID-ActA)
e Transfection reagent (e.g., Lipofectamine 3000)
 Live-cell imaging solution

» Confocal microscope with a 488 nm laser for activation and imaging, and a 561 nm laser for
imaging mCherry.

e Environmental chamber for the microscope (37°C, 5% CO2)
Procedure:
e Cell Culture and Transfection:

1. Plate cells on glass-bottom dishes suitable for live-cell imaging.

2. When cells reach 70-80% confluency, co-transfect with the ER-anchor-SspB and
Mitochondria-tether-iLID plasmids. A 1:2 ratio (SspB:iLID) is often a good starting point to
ensure sufficient expression of the bait.
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3. Incubate the cells for 24-48 hours post-transfection to allow for protein expression. Handle
cells in the dark as much as possible to prevent premature activation of the iLID system.

Microscopy and Imaging:

1. Just before imaging, replace the culture medium with pre-warmed live-cell imaging
solution.

2. Place the dish on the microscope stage within the environmental chamber and allow the
temperature to equilibrate.

3. Locate a cell co-expressing both constructs using low-intensity fluorescence to minimize
phototoxicity and premature activation.

4. Pre-activation Imaging: Acquire baseline images of both the ER (mCherry channel) and
mitochondria (Venus/YFP channel) to document their distribution before light stimulation.

5. Light Activation:
= Global Activation: llluminate the entire cell with the 488 nm laser.

» Local Activation: Use the region of interest (ROI) function of the microscope software to
illuminate a specific subcellular region with the 488 nm laser.

6. Post-activation Imaging: Immediately after activation, acquire a time-lapse series of
images in both channels to observe the recruitment of the ER to the mitochondria.

Data Analysis:

1. Quantify the colocalization between the ER and mitochondria signals before and after light
activation using metrics such as Pearson's correlation coefficient or Manders'
colocalization coefficients.

2. Measure the change in distance between ER and mitochondria over time.

3. Analyze the dynamics of the tethering and untethering process.
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Protocol 2: Optogenetic Control of Organelle Positioning
using the CRY2-CIB1 System

This protocol outlines a method to control the positioning of organelles by recruiting molecular
motors (kinesin or dynein) using the CRY2-CIB1 system.

Materials:
o Mammalian cell line (e.g., COS-7)
e Plasmids:
o Organelle-anchor-mCherry-CRY2 (e.g., for mitochondria: TOMM20-mCherry-CRY2)

o Motor-CIB1-GFP (e.g., for kinesin-mediated transport to the periphery: KIF5B-CIB1-GFP;
for dynein-mediated transport to the nucleus: a construct containing the dynein motor
domain fused to CIB1-GFP)

e Other materials as listed in Protocol 1.
Procedure:
o Construct Design and Transfection:

1. Design constructs to fuse CRY2 to an organelle-specific anchor protein and CIB1 to the

desired molecular motor.

2. Co-transfect the plasmids into the chosen cell line and allow for expression as described

in Protocol 1.
e Microscopy and Light-Induced Repositioning:
1. Set up the microscope for live-cell imaging as described in Protocol 1.
2. ldentify a cell expressing both constructs.

3. Baseline Imaging: Acquire images to document the initial distribution of the target

organelle.
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4. Light Activation: llluminate the cell with blue light (e.g., 488 nm) to induce the binding of
CIB1-motor to the CRY2-organelle.

5. Time-Lapse Imaging: Record a time-lapse movie to observe the movement of the
organelle towards the cell periphery (kinesin recruitment) or the nucleus (dynein

recruitment).

6. Reversibility: To test for reversibility, stop the blue light illumination and continue imaging
to observe if the organelles return to their original distribution.

e Data Analysis:

1. Track the movement of individual organelles over time to determine their velocity and

directionality.

2. Quantify the change in the overall distribution of the organelle population within the cell

(e.g., by measuring the average distance from the nucleus).

Troubleshooting
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Issue

Possible Cause

Suggested Solution

No or weak tethering observed

- Low protein expression
levels- Incorrect plasmid ratio-
Photobleaching or

phototoxicity

- Optimize transfection
efficiency and plasmid
amounts.- Try different plasmid
ratios (e.g., 1:1, 1:2, 2:1).- Use
lower laser power and shorter

exposure times for imaging.

High background tethering in
the dark

- "Leaky" system with dark-
state interactions-

Overexpression of proteins

- Choose a system with lower
dark-state affinity (see
quantitative data table).-
Reduce the amount of plasmid

used for transfection.

Tethering is not reversible

- System has slow off-kinetics-
Phototoxicity causing cellular

stress

- Select a system with faster
off-kinetics (e.g., iLID).-
Reduce the duration and

intensity of light exposure.

Cell morphology changes or

signs of stress

- Phototoxicity-
Overexpression of motor
proteins leading to cytoskeletal

disruption

- Use the lowest possible light
dose for activation.- Titrate the
amount of motor protein
plasmid to find a non-toxic

level.

Conclusion

Light-inducible tethering systems provide an unprecedented level of control for studying the

dynamic interactions between organelles. By carefully selecting the appropriate system and

optimizing the experimental conditions, researchers can gain valuable insights into the roles of

organelle contacts in various cellular functions. The protocols and data provided here serve as

a starting point for designing and implementing these powerful optogenetic experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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